2-(3-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile
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Overview
Description
2-(3-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C13H8F3NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a trifluoromethoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile typically involves the reaction of 3-(trifluoromethoxy)naphthalene with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the acetonitrile, followed by nucleophilic substitution on the naphthalene ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring, especially at positions ortho and para to the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 2-(3-(trifluoromethoxy)naphthalen-1-yl)acetic acid.
Reduction: Formation of 2-(3-(trifluoromethoxy)naphthalen-1-yl)ethylamine.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
2-(3-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)acetonitrile: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
2-(4-(Trifluoromethoxy)phenyl)acetonitrile: Similar structure but with a phenyl ring instead of a naphthalene ring.
3-(Trifluoromethoxy)benzonitrile: Contains a trifluoromethoxy group on a benzene ring rather than a naphthalene ring.
Uniqueness
The presence of the trifluoromethoxy group in 2-(3-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile imparts unique electronic and steric properties, enhancing its reactivity and potential biological activity. The naphthalene ring system provides a rigid and planar structure, which can be advantageous in certain applications, such as in the design of fluorescent probes or organic electronic materials.
Properties
Molecular Formula |
C13H8F3NO |
---|---|
Molecular Weight |
251.20 g/mol |
IUPAC Name |
2-[3-(trifluoromethoxy)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)18-11-7-9-3-1-2-4-12(9)10(8-11)5-6-17/h1-4,7-8H,5H2 |
InChI Key |
LBJCGTIAEONXDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CC#N)OC(F)(F)F |
Origin of Product |
United States |
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